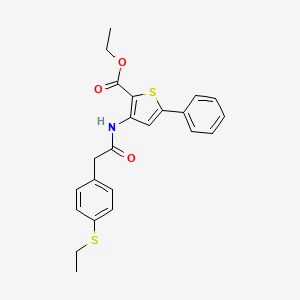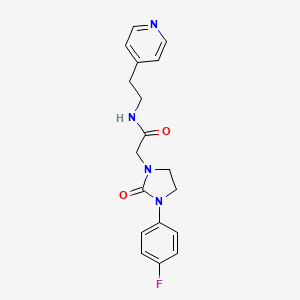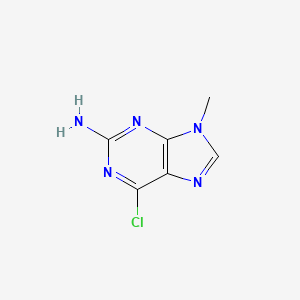
N1-benzyl-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-benzyl-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide is a chemical compound that has attracted significant attention in scientific research. It is a synthetic compound that has been synthesized using various methods, and its potential as a therapeutic agent has been explored in various studies.
科学的研究の応用
Pharmacological Research
Research in pharmacology explores the impact of tetrahydroquinoline derivatives on various biological targets. For example, studies on tetrahydroisoquinolines have investigated their roles in modulating brain reward systems, suggesting potential applications in addiction therapy. Selective blockade of orexin-1 receptors by tetrahydroisoquinoline-based compounds indicates a novel approach to drug addiction therapy due to the role these receptors play in the brain's reward system (Perrey et al., 2015).
Organic Synthesis and Chemical Properties
In the realm of organic synthesis, research has been conducted on the synthesis and characterization of tetrahydroquinoline analogs, revealing their diverse chemical properties and reactions. The synthesis of novel 3-benzyl-4(3H)quinazolinone analogues with significant antitumor activity showcases the potential of tetrahydroquinoline derivatives in medicinal chemistry (Al-Suwaidan et al., 2016). Moreover, the study of metal-free radical haloazidation leading to polyfunctionalized 3,4-dihydroquinolin-2(1H)-ones underlines the synthetic versatility and potential pharmacological relevance of these compounds (Wang et al., 2016).
Biological Activities and Potential Therapeutic Applications
Research into the biological activities of tetrahydroquinoline derivatives extends to exploring their potential as antimicrobial agents, highlighting their broad-spectrum utility in pharmaceutical applications. The synthesis and characterization of new quinazolines as potential antimicrobial agents illustrate the ongoing exploration of tetrahydroquinoline derivatives for therapeutic uses (Desai et al., 2007).
特性
IUPAC Name |
N'-benzyl-N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O2/c1-2-14-26-15-6-9-20-16-18(10-11-21(20)26)12-13-24-22(27)23(28)25-17-19-7-4-3-5-8-19/h3-5,7-8,10-11,16H,2,6,9,12-15,17H2,1H3,(H,24,27)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQTISDCLHOAFDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCCC2=C1C=CC(=C2)CCNC(=O)C(=O)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-benzyl-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[(4-Bromo-2-fluorophenyl)methyl]sulfanyl}ethan-1-ol](/img/structure/B2859535.png)
![1-[1-(5-Bromopyrimidin-2-yl)azetidin-3-yl]-2-propan-2-ylbenzimidazole](/img/structure/B2859536.png)
![2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2859537.png)
![2-(Butylsulfanyl)-4,6-dimethyl-3-[(2-methylphenyl)sulfonyl]pyridine](/img/structure/B2859539.png)

![3-[(3-phenoxyphenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B2859542.png)

![3-[2-(Dimethylamino)ethyl]-5-methyl-1-prop-2-enoylimidazolidin-4-one](/img/structure/B2859547.png)
![N-(benzo[d]thiazol-6-yl)-2-(4-chlorophenoxy)acetamide](/img/structure/B2859548.png)


![2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2859551.png)
![2-cyano-N-[2-(diethylamino)-5-(diethylsulfamoyl)phenyl]-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2859553.png)
![3-chloro-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]benzenesulfonamide](/img/structure/B2859554.png)